molecular formula C8H12N2 B1272256 2-(2-Aminoethyl)aniline CAS No. 48108-93-6

2-(2-Aminoethyl)aniline

Cat. No. B1272256
CAS RN: 48108-93-6
M. Wt: 136.19 g/mol
InChI Key: OEWYVHJLQDINFS-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)aniline is a chemical compound that is part of the aniline family, which are derivatives of benzene containing an amino group attached to the phenyl ring. Anilines are important building blocks in the synthesis of dyes, pharmaceuticals, and polymers due to their versatile reactivity and ability to be transformed into a wide range of different compounds.

Synthesis Analysis

The synthesis of 2-aminoanilines, which are structurally related to 2-(2-Aminoethyl)aniline, can be achieved through palladium-catalyzed ortho-C-H amidation of anilides using N-nosyloxycarbamates. This method exhibits excellent regioselectivity and functional group tolerance, operating under relatively mild conditions . Additionally, aniline oligomers with amino or aryl end-groups can be synthesized through a single-step reaction in an acidic medium, potentially involving electrophilic aromatic substitution .

Molecular Structure Analysis

The molecular structure of related aniline derivatives has been studied using various spectroscopic methods. For instance, a Schiff base compound derived from an aniline, 2-amino-N-(3-phenylprop-2-enylidene)aniline, was characterized by UV-Vis and FT-IR spectroscopy and its crystal structure was determined by X-ray crystallography, revealing a trans configuration around the C=N double bond .

Chemical Reactions Analysis

Anilines can undergo radical arylation reactions with arylhydrazines to form substituted 2-aminobiphenyls. These reactions are highly regioselective due to the strong directing effect of the amino functionality. Anilines are better aryl radical acceptors compared to other substrates like nitrobenzenes or phenyl ethers, and the regioselectivity can be controlled through the rearomatization step .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives can be modified through polymerization. For example, poly(2-aminobenzoic acid) and its copolymers with aniline were synthesized and characterized by UV-visible and FTIR spectroscopy. The thermal stability and electrical conductivity of these polymers were measured, showing that the incorporation of metal ions and the mole fraction of aniline in the feed can significantly affect these properties .

Scientific Research Applications

Application 1: Methylation of Anilines

  • Summary of Application: Anilines, including “2-(2-Aminoethyl)aniline”, can be methylated using methanol in a process catalysed by cyclometalated ruthenium complexes . This process is used in the synthesis of bio-active compounds, particularly in the pharmaceutical industry .
  • Methods of Application: The methylation process involves a hydrogen autotransfer procedure that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
  • Results or Outcomes: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .

Application 2: Electrochemical CO2 Reduction

  • Summary of Application: Anilines can assist in the electrocatalytic reduction of CO2 to HCOOH . This process is used in the field of green chemistry to convert CO2, a greenhouse gas, into useful chemicals .
  • Methods of Application: An aniline modified tin oxide composite catalyst was constructed and applied to electrocatalytic CO2 reduction . A thin amorphous organic aniline layer was formed on the exterior of oxidized carbon nanotubes (OCNTs), which anchors tin oxide nanoparticles (SnO2 NPs) and improves the stability of the composite electrocatalysts .
  • Results or Outcomes: The captured CO2 is converted into an intriguing carbamate intermediate (NHCOO*), which reduces the reaction energy barrier through a new reaction pathway and accelerates the reaction kinetics of the rate-determining step for CO2 ER to generate HCOOH . The SnO2/PDA 0.5 -OCNTs delivered an excellent HCOOH faradaic efficiency (FE HCOOH) of 96% at −1.43 V (vs. RHE) with a satisfactory HCOOH partial current density (jHCOOH) of 166 mA cm −2 at −1.83 V in a flow cell .

Application 3: Synthesis of Schiff Bases

  • Summary of Application: Anilines can be used in the synthesis of Schiff bases with some transition metal complexes . These Schiff base metal complexes have received significant attention in the scientific community for their versatile applications .
  • Methods of Application: Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives . The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .
  • Results or Outcomes: Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .

Application 4: Electrochemical Oxidation

  • Summary of Application: The electrochemical oxidation of amines is an essential alternative to the conventional chemical transformation that provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
  • Results or Outcomes: The electrochemical oxidation of amines has been extensively researched over the past seven decades .

Safety And Hazards

While specific safety data for “2-(2-Aminoethyl)aniline” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing, gloves, and eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWYVHJLQDINFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372812
Record name 2-(2-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)aniline

CAS RN

48108-93-6
Record name 2-(2-aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-ethyl)-phenylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-nitrophenyl)acetonitrile (3 g, 18.5 mmol) was added dropwise a 1 M BH3-THF solution (125 mL) at 0° C. After 4 h of stirring at 25° C., 6N HCl solution (125 mL) was added to the reaction mixture at 0° C. After evaporation of the organic solvent in vacuo, the aqueous phase was basified with 4N NaOH solution to pH 10. Then the product was extracted with EtOAc and the organic phase was dried over MgSO4 and concentrated in vacuo. A brown liquid (41, 2 g, 10.8 mmol) was isolated. Without further purification, it was mixed with SnCl2 2H2O (13.57 g, 60.2 mmol) and absolute ethanol (20 mL). The suspension was heated at 70° C. under nitrogen. After being stirred for 30 min, the starting material disappeared, the solution was allowed to cool, then poured into ice (100 g). The pH was made slightly basic (pH 8) by the addition of a 5% aqueous NaHCO3 solution, and the resulting basic mixture was stirred for 1 h. The precipitate was extracted with ethyl acetate (100 mL×3). The extract was washed with water (50 mL×3) and dried over MgSO4. The product was obtained in a yield of 52% (1.3 g, brown liquid, over two steps) after evaporation of the solvent: 1H NMR (400 MHz, CD3OD) δ6.97 (t, J=7.2 Hz, 2H), 6.72 (d, J=7.2 Hz, 2H), 6.64 (t, J=7.2 Hz, 1H), 2.82 (t, J=7.2 Hz, 2H), 2.66 (t, J=7.2 Hz, 2H). HRMS (EI) m/z (M+) calcd for C8H12N2 136.1000, found 136.1002.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-nitrophenyl)acetonitrile (3 g, 18.5 mmol) was added dropwise a 1 M BH3-THF solution (125 mL) at 0° C. After 4 h of stirring at 25° C., 6N HCl solution (125 mL) was added to the reaction mixture at 0° C. After evaporation of the organic solvent in vacuo, the aqueous phase was basified with 4N NaOH solution to pH 10. Then the product was extracted with EtOAc and the organic phase was dried over MgSO4 and concentrated in vacuo. A brown liquid (41, 2 g, 10.8 mmol) was isolated. Without further purification, it was mixed with SnCl2.2H2O (13.57 g, 60.2 mmol) and absolute ethanol (20 mL). The suspension was heated at 70° C. under nitrogen. After being stirred for 30 min, the starting material disappeared, the solution was allowed to cool, then poured into ice (100 g). The pH was made slightly basic (pH 8) by the addition of a 5% aqueous NaHCO3 solution, and the resulting basic mixture was stirred for 1 h. The precipitate was extracted with ethyl acetate (100 mL×3). The extract was washed with water (50 mL×3) and dried over MgSO4. The product was obtained in a yield of 52% (1.3 g, brown liquid, over two steps) after evaporation of the solvent: 1H NMR (400 MHz, CD3OD) δ6.97 (t, J=7.2 Hz, 2H), 6.72 (d, J=7.2 Hz, 2H), 6.64 (t, J=7.2 Hz, 1H), 2.82 (t, J=7.2 Hz, 2H), 2.66 (t, J=7.2 Hz, 2H). HRMS (EI) m/z (M+) calcd for C8H12N2 136.1000, found 136.1002.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
13.57 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)aniline
Reactant of Route 2
2-(2-Aminoethyl)aniline
Reactant of Route 3
2-(2-Aminoethyl)aniline
Reactant of Route 4
2-(2-Aminoethyl)aniline
Reactant of Route 5
2-(2-Aminoethyl)aniline
Reactant of Route 6
2-(2-Aminoethyl)aniline

Citations

For This Compound
12
Citations
T Yoshida, N Kambe, S Murai, N Sonoda - Bulletin of the Chemical …, 1987 - journal.csj.jp
Five-, six-, and seven-membered cyclic ureas were synthesized in excellent yields from various aromatic diamines by reaction with carbon monoxide and a stoichiometric or excess …
Number of citations: 64 www.journal.csj.jp
Y Tohru, K Nobuaki, M Shinji, S Noboru - Bulletin of the Chemical …, 1987 - cir.nii.ac.jp
Five-, six-, and seven-membered cyclic ureas were synthesized in excellent yields from various aromatic diamines by reaction with carbon monoxide and a stoichiometric or excess …
Number of citations: 2 cir.nii.ac.jp
JM Hah, P Martásek, LJ Roman… - Journal of medicinal …, 2003 - ACS Publications
Nitric oxide synthase inhibitors could act as important therapies for disorders arising from overstimulation or overexpression of individual nitric oxide synthase (NOS) isoforms. But …
Number of citations: 63 pubs.acs.org
Z Yin, H Zeng, J Wu, S Zheng, G Zhang - ACS Catalysis, 2016 - ACS Publications
The replacement of precious metals with inexpensive, less toxic, and earth-abundant elements in typical noble-metal-mediated organic transformations is a major goal in current …
Number of citations: 132 pubs.acs.org
F Qian, JE McCusker, Y Zhang, AD Main… - The Journal of …, 2002 - ACS Publications
W(CO) 6 -catalyzed oxidative carbonylation of 1,3-propanediamine to the corresponding urea has been examined under a variety of conditions. Following optimization, the Thorpe−…
Number of citations: 80 pubs.acs.org
JTC Brown, RM Phelan - Organic Process Research & …, 2023 - ACS Publications
Chiral amines are important structural features of many pharmaceutical and agrochemical compounds; accordingly, numerous synthetic methods have been developed to enable the …
Number of citations: 2 pubs.acs.org
R Cairns - 2022 - eprints.nottingham.ac.uk
As we move towards a more sustainable global economy, there is a need to develop efficient methods for the synthesis of key chiral molecules that are particularly vital for the …
Number of citations: 2 eprints.nottingham.ac.uk
JM Hah - 2002 - search.proquest.com
N ω-Allyl-L-arginine is a substrate of nNOS, producing L-arginine, acrolein, and H 2 O. Two possible mechanisms for this turnover are proposed, and these are investigated with the use …
Number of citations: 2 search.proquest.com
CHO Ar, A Ar - 2018 - core.ac.uk
Compared with standard N-methylation, benzylation, and alkylation of amines and N-heterocycles, N-arylethylation is significantly more challenging. In this Review the available …
Number of citations: 5 core.ac.uk
F Bracher - SynOpen, 2018 - thieme-connect.com
Compared with standard N-methylation, benzylation, and alkylation of amines and N-heterocycles, N-arylethylation is significantly more challenging. In this Review the available …
Number of citations: 4 www.thieme-connect.com

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